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Compound of Interest

Compound Name: OXS007417

Cat. No.: B15603718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

mechanism of action, and key experimental data for OXS007417, a potent small molecule

agent for the potential treatment of Acute Myeloid Leukemia (AML). The information presented

herein is curated from peer-reviewed scientific literature to support ongoing research and

development efforts in oncology.

Chemical Structure and Physicochemical Properties
OXS007417 is an imidazo[4,5-c]pyridine derivative identified through a phenotypic screening

approach aimed at discovering novel differentiation agents for AML.[1] Its chemical structure is

characterized by a fused heterocyclic core with strategic substitutions that contribute to its

biological activity and pharmacological properties.

Property Value Reference

Molecular Formula C₂₃H₁₈F₂N₆O [Calculated]

Molecular Weight 444.4 g/mol [Calculated]

clogP 4.1 [1]

Aqueous Solubility 36 µM [1]
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Mechanism of Action: Tubulin Inhibition and Cell
Cycle Arrest
Mechanistic studies have revealed that OXS007417 exerts its anti-leukemic effects by directly

binding to the tubulin beta chain.[1] This interaction disrupts microtubule polymerization, a

critical process for cell division. The inhibition of tubulin dynamics leads to a G2-M phase

mitotic arrest in AML cells, which subsequently triggers cellular differentiation.[1] This mode of

action is distinct from many cytotoxic agents and presents a promising therapeutic strategy for

AML by inducing malignant cells to mature and cease proliferating.

Below is a diagram illustrating the signaling pathway initiated by OXS007417.
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Caption: Mechanism of action of OXS007417.

Biological Activity and Efficacy
OXS007417 has demonstrated potent activity in inducing the differentiation of various AML cell

lines at nanomolar concentrations. In vitro and in vivo studies have confirmed its anti-tumor

effects.

Assay Cell Line EC₅₀ Reference

AML Cell

Differentiation
HL-60 48 nM [1]

hERG Inhibition - IC₅₀ = 110 nM [1]

Tubulin

Polymerization

Inhibition

- IC₅₀ = 1.7 µM

In vivo experiments using both subcutaneous and orthotopic murine models of AML have

shown that OXS007417 can significantly regress disease-specific tumors.[1]

Experimental Protocols
This section provides an overview of the key experimental methodologies used in the

characterization of OXS007417. For complete, detailed protocols, please refer to the

supplementary information of the cited literature.

Synthesis of OXS007417
The synthesis of OXS007417 and its analogs is based on a multi-step synthetic route. A

general representation of the synthesis for a related compound, OXS007570, is provided in the

literature and involves the following key steps:
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Step 1: Amine Coupling

Step 2: Reduction

Step 3: Imidazole Ring Formation

Step 4: Suzuki Coupling

OXS007570
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Caption: General synthetic workflow for imidazo[4,5-c]pyridines.

Step i: Coupling of 1-methyl-1H-indazol-5-amine with a suitable electrophile in the presence of

a base like triethylamine in a solvent such as acetonitrile. Step ii: Reduction of a nitro group

using iron powder and ammonium chloride in an ethanol/water mixture. Step iii: Formation of

the imidazole ring using trimethyl orthoformate and formic acid at elevated temperatures. Step

iv: A palladium-catalyzed Suzuki coupling with an appropriate boronic acid to introduce the final

aryl group.[1]

AML Cell Differentiation Assay
The differentiation of AML cells was assessed using flow cytometry to measure the expression

of the cell surface marker CD11b.

Cell Culture: AML cell lines (e.g., HL-60) are cultured in appropriate media.
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Compound Treatment: Cells are treated with varying concentrations of OXS007417 or

vehicle control for a specified period (e.g., 72 hours).

Staining: Cells are harvested and stained with a fluorescently labeled anti-CD11b antibody.

Flow Cytometry: The percentage of CD11b-positive cells is quantified using a flow cytometer.

Data Analysis: The EC₅₀ value is determined by plotting the percentage of CD11b-positive

cells against the compound concentration.

Tubulin Polymerization Assay
The effect of OXS007417 on tubulin polymerization is measured using a cell-free in vitro assay.

Reaction Setup: Purified tubulin is incubated with GTP in a polymerization buffer.

Compound Addition: Different concentrations of OXS007417 or a control compound (e.g.,

vinblastine) are added to the reaction mixture.

Measurement: The polymerization of tubulin into microtubules is monitored by measuring the

increase in absorbance at 340 nm over time at 37°C.

Data Analysis: The IC₅₀ value is calculated from the concentration-response curve of

polymerization inhibition.

hERG Patch-Clamp Assay
The potential for off-target effects on the hERG potassium channel is evaluated using a patch-

clamp assay.

Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the

hERG channel current.

Compound Application: Cells are exposed to various concentrations of OXS007417.
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Data Analysis: The inhibition of the hERG current is measured, and the IC₅₀ value is

determined.

Metabolic Stability Assay
The metabolic stability of OXS007417 is assessed using mouse liver S9 fractions.

Incubation: The compound is incubated with the liver S9 fraction in the presence of

necessary cofactors (e.g., NADPH).

Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).

Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

Calculation: The intrinsic clearance and half-life of the compound are calculated from the rate

of its disappearance.

Summary and Future Directions
OXS007417 is a promising lead compound that induces differentiation in AML cells through a

well-defined mechanism of tubulin polymerization inhibition. Its development has involved

optimization to improve potency and drug-like properties. However, a noted liability is its affinity

for the hERG channel, which has been a focus of subsequent lead optimization efforts to

improve the safety profile of this compound class.[1] Further research is directed towards

synthesizing analogs with reduced off-target effects while retaining the potent anti-leukemic

activity. The detailed experimental data and protocols provided in this guide are intended to

facilitate these ongoing and future investigations into this important class of potential AML

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. A tubulin binding molecule drives differentiation of acute myeloid leukemia cells - PMC
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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